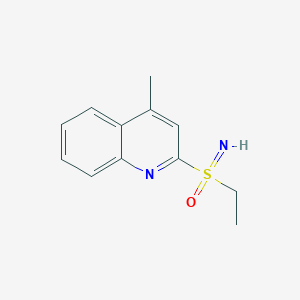

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone

Description

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a sulfanone derivative characterized by a central sulfur atom in a hypervalent λ⁶-sulfanone configuration. Its structure comprises three substituents: an ethyl group, an imino group (=NH), and a 4-methylquinolin-2-yl moiety. The 4-methylquinoline component introduces a bicyclic aromatic system with a methyl substituent at the 4-position, which enhances lipophilicity and may influence electronic properties.

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

ethyl-imino-(4-methylquinolin-2-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C12H14N2OS/c1-3-16(13,15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8,13H,3H2,1-2H3 |

InChI Key |

JCIPXEDNVZVCLO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=N)(=O)C1=NC2=CC=CC=C2C(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the reaction . The mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology Showing both antimicrobial and antiviral activities, this compound is a candidate for the development of new antibiotics and antiviral drugs.

- Medicine The compound is investigated for potential use in cancer therapy because of its antitumor properties.

- Industry It can be utilized in the production of dyes, catalysts and other industrial chemicals.

Biological Activities

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition Many quinoline derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases. They may inhibit enzymes involved in DNA replication or cell signaling pathways.

- Antimicrobial Activity Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi, suggesting that this compound may also possess such activity.

- Anti-inflammatory Effects Some studies have indicated that quinoline derivatives can modulate inflammatory responses, potentially making them suitable for treating inflammatory diseases. Research conducted on RAW 264.7 macrophages has shown that this compound could reduce the production of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells In vitro studies using HeLa cells revealed that this compound exhibited cytotoxic effects, with an IC50 value indicating significant cell death at relatively low concentrations. This positions the compound as a candidate for further development in cancer therapy.

- Inflammation Modulation Research conducted on RAW 264.7 macrophages showed that this compound could reduce the production of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can convert it into thiols or other reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring. Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.

Mechanism of Action

The mechanism of action of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The 4-methylquinolin-2-yl group in the target compound provides a larger, more rigid aromatic system compared to pyridin-2-yl () or imidazol-2-yl (). This may enhance π-π interactions in biological targets or materials. Thiophene and chlorophenyl substituents () introduce distinct electronic effects, with sulfur and chlorine atoms influencing reactivity and solubility.

Compounds with hydroxyphenyl groups () exhibit higher polarity, favoring aqueous solubility and hydrogen-bonding interactions.

Biological and Material Applications: Imidazole- and pyridine-containing sulfanones () are explored as ligands or enzyme inhibitors due to their nitrogen-rich frameworks. Chlorophenyl-thiophene derivatives () may serve as intermediates in optoelectronic materials or agrochemicals.

Biological Activity

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound can be described by its unique chemical structure, which includes a quinoline moiety and a sulfanone functional group. The presence of the imino group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases. For instance, they may inhibit enzymes involved in DNA replication or cell signaling pathways.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. This suggests that this compound may also possess such activity.

- Anti-inflammatory Effects : Some studies have indicated that quinoline derivatives can modulate inflammatory responses, potentially making them suitable for treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent. -

Cytotoxicity in Cancer Cells :

In vitro studies using HeLa cells revealed that this compound exhibited cytotoxic effects, with an IC50 value indicating significant cell death at relatively low concentrations. This positions the compound as a candidate for further development in cancer therapy. -

Inflammation Modulation :

Research conducted on RAW 264.7 macrophages showed that this compound could reduce the production of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, analogous sulfanone derivatives (e.g., imino(methyl)(pyridin-2-yl)-lambda6-sulfanone) are synthesized via controlled amine-sulfur coupling reactions under inert atmospheres to prevent oxidation . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., triethylamine). Purity can be monitored using HPLC or TLC, with yields typically ranging from 40–70% depending on steric hindrance .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018/3 resolves bond lengths and angles. For this compound, key features include the S–N bond length (~1.65 Å) and quinoline ring planarity, validated against CIF files in the Cambridge Structural Database.

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Sulfanones are sensitive to moisture and light. Storage recommendations include:

- Temperature : –20°C in amber vials .

- Atmosphere : Argon or nitrogen gas to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive steps. Stability tests via NMR (e.g., ¹H NMR in DMSO-d6) over 30 days show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. For example:

- NMR : Simulate spectra using Gaussian 16 (B3LYP/6-311+G(d,p)) and compare experimental vs. theoretical chemical shifts. Anisotropy effects in the quinoline ring may cause upfield/downfield deviations .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 305.0843). Contradictions require re-evaluation of sample purity or isotopic patterns .

Q. What strategies are used to study the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 values). For example, related thiadiazolo-pyrimidinones show IC50 = 12–45 µM .

- Enzyme targets : Molecular docking (AutoDock Vina) against kinases or proteases. The 4-methylquinoline moiety may bind ATP pockets, validated by SPR or ITC binding assays .

Q. How can computational chemistry predict reactivity or degradation pathways for this sulfanone derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model hydrolysis or oxidation pathways. The lambda6-sulfur center’s electrophilicity makes it prone to nucleophilic attack (e.g., by water), with activation energies ~25 kcal/mol .

- Degradation Products : LC-MS/MS identifies intermediates. For example, cleavage of the S–N bond may yield 4-methylquinoline-2-thiol and ethylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.